Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-
Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- is a complex organic compound known for its unique spiro structure, which involves a single atom acting as a bridge between two rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuranone derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts such as Lewis acids and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties. Research is ongoing to understand its mechanism of action and efficacy in various disease models.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also employed in the manufacture of certain polymers and materials.
Mechanism of Action
The mechanism by which Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- exerts its effects involves interactions with specific molecular targets. For instance, its fluorescent properties are due to the excitation of electrons within the molecule, leading to the emission of light. In biological systems, it may interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another compound with similar fluorescent properties.
Rhodamine: Known for its use in dyeing and as a fluorescent tracer.
Xanthene derivatives: A broad class of compounds with related structures and properties.
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
7-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-15-3-1-2-14-18(15)19(24)26-20(14)12-6-4-10(22)8-16(12)25-17-9-11(23)5-7-13(17)20/h1-9,22-23H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCDVUAIWJCGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186899 | |
Record name | 4-Aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-33-8 | |
Record name | 4-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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